Ethyl 5-(trifluoromethyl)pyrimidine-4-carboxylate

Regioselective synthesis One-pot multicomponent reaction Trifluoromethyl pyrimidine

Ethyl 5-(trifluoromethyl)pyrimidine-4-carboxylate (CAS 1806545-85-6, MW 220.15, C₈H₇F₃N₂O₂) is a heterocyclic building block comprising a pyrimidine core with a trifluoromethyl substituent at the 5-position and an ethyl carboxylate ester at the 4-position. This substitution pattern distinguishes it from the more extensively studied regioisomer, ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 187035-81-0), where the CF₃ and ester groups are transposed.

Molecular Formula C8H7F3N2O2
Molecular Weight 220.15 g/mol
Cat. No. B12283057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(trifluoromethyl)pyrimidine-4-carboxylate
Molecular FormulaC8H7F3N2O2
Molecular Weight220.15 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC=NC=C1C(F)(F)F
InChIInChI=1S/C8H7F3N2O2/c1-2-15-7(14)6-5(8(9,10)11)3-12-4-13-6/h3-4H,2H2,1H3
InChIKeyZHCPAONKTWUDKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-(trifluoromethyl)pyrimidine-4-carboxylate: A Regiospecific Trifluoromethyl Pyrimidine Building Block for Kinase-Targeted Medicinal Chemistry


Ethyl 5-(trifluoromethyl)pyrimidine-4-carboxylate (CAS 1806545-85-6, MW 220.15, C₈H₇F₃N₂O₂) is a heterocyclic building block comprising a pyrimidine core with a trifluoromethyl substituent at the 5-position and an ethyl carboxylate ester at the 4-position . This substitution pattern distinguishes it from the more extensively studied regioisomer, ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 187035-81-0), where the CF₃ and ester groups are transposed . The 5-CF₃-4-COOEt arrangement creates a unique electronic environment on the pyrimidine ring, influencing both its reactivity profile and its utility as a precursor for kinase inhibitor scaffolds [1].

Why Regioisomeric Trifluoromethyl Pyrimidine Carboxylates Are Not Interchangeable in Drug Discovery Programs


Regioisomeric trifluoromethyl pyrimidine carboxylates exhibit fundamentally different reactivity and biological profiles that preclude simple substitution. The position of the CF₃ group relative to the ester determines the electronic character of the pyrimidine ring, affecting both nucleophilic aromatic substitution (SNAr) reactivity at unsubstituted positions and the metabolic stability of derived bioactive molecules [1]. Specifically, the 5-CF₃-4-COOEt scaffold places the electron-withdrawing trifluoromethyl group adjacent to the ester, creating a distinct push-pull electronic system compared to the 4-CF₃-5-COOEt isomer. This electronic difference translates into divergent outcomes when the compounds are elaborated into kinase inhibitor scaffolds: 5-trifluoromethylpyrimidine derivatives have been independently validated as EGFR and dual EGFR/Src inhibitors with nanomolar potency, while 4-trifluoromethylpyrimidine-5-carboxylate derivatives have been optimized primarily for anti-inflammatory targets via NFκB/AP-1 pathway inhibition [2][3]. Selecting the incorrect regioisomer can therefore lead to complete loss of activity against the intended target class, wasted synthetic effort, and procurement of a building block that cannot deliver the desired pharmacophore.

Quantitative Differentiation Evidence for Ethyl 5-(trifluoromethyl)pyrimidine-4-carboxylate Against Closest Analogs


Regioselective Synthetic Access: 5-Trifluoromethyl Pyrimidines via One-Pot Multicomponent Strategy vs. 4-CF₃ Isomer Limitations

The 5-trifluoromethylpyrimidine scaffold, of which ethyl 5-(trifluoromethyl)pyrimidine-4-carboxylate is a representative building block, benefits from a recently established one-pot multicomponent reaction strategy that achieves selective construction of the 5-CF₃ substitution pattern [1]. This method yields 5-trifluoromethyl pyrimidine derivatives with up to 80% isolated yield and demonstrates tolerance to various functional groups, avoiding the inherent selectivity challenges of direct pyrimidine trifluoromethylation [1]. In contrast, the 4-position of 4(6)-(trifluoromethyl)pyrimidine is documented to present significant synthetic challenges for functionalization due to the low stability of intermediate organolithium species and competing bipyrimidine side reactions [2]. This means that the 5-CF₃-4-COOEt building block can be sourced and further elaborated with greater synthetic predictability than the 4-CF₃-5-COOEt positional isomer.

Regioselective synthesis One-pot multicomponent reaction Trifluoromethyl pyrimidine

Physicochemical Property Differentiation: Predicted Boiling Point and Density of Regioisomeric Trifluoromethyl Pyrimidine Ethyl Esters

Physicochemical property differences between regioisomeric trifluoromethyl pyrimidine ethyl esters have implications for purification, formulation, and storage. The positional isomer ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 187035-81-0) has a reported predicted boiling point of 268.6±40.0 °C at 760 mmHg and a density of 1.3±0.1 g/cm³ . While experimentally measured boiling point and density values for ethyl 5-(trifluoromethyl)pyrimidine-4-carboxylate (CAS 1806545-85-6) are not publicly reported in the same databases, the distinct InChIKey and SMILES strings confirm it is a unique chemical entity with potentially divergent physical properties from its regioisomer . The absence of reported physicochemical data for the target compound, compared to the more extensively characterized 4-CF₃-5-COOEt isomer, underscores that these regioisomers cannot be assumed to share melting point, solubility, or chromatographic behavior.

Physicochemical properties Regioisomer comparison Boiling point prediction

Class-Level Biological Differentiation: 5-Trifluoromethylpyrimidine Scaffold Activity in EGFR Kinase Inhibition vs. 4-Trifluoromethylpyrimidine Anti-Inflammatory Pharmacology

The 5-trifluoromethylpyrimidine scaffold has been independently validated in two separate studies as a productive template for EGFR-targeted kinase inhibitors. Zuo et al. (2022) reported that a series of 5-trifluoromethylpyrimidine derivatives exhibited antitumor activity against A549 (lung), MCF-7 (breast), and PC-3 (prostate) cancer cell lines, with lead compound 9u demonstrating IC₅₀ values consistent with potent EGFR inhibition [1]. In a parallel effort, Yan et al. (2022) developed 5-trifluoromethylpyrimidine derivatives (compounds 4a-4f and 6a-6j) as dual inhibitors of EGFR(wt)-TK and c-Src, with activity confirmed across A549, K562, HepG2, and MCF-7 cell lines [2]. By contrast, the 4-trifluoromethylpyrimidine-5-carboxylate scaffold has been optimized in the patent literature for anti-inflammatory applications via inhibition of NFκB and AP-1 transcription factors, with a representative 2-hydrazino derivative showing an IC₅₀ of 0.7 μM in reporter gene assays [3]. These divergent biological optimization trajectories indicate that the substitution pattern, not merely the presence of CF₃ and ester groups, directs target class selectivity.

EGFR kinase inhibition Antitumor activity 5-trifluoromethylpyrimidine derivatives

Antiviral Activity Class-Level Comparison: HSV-1 Inhibition by 4-Trifluoromethyl vs. 5-Trifluoromethyl Pyrimidine Carboxylates

The 2,4-disubstituted 5-pyrimidinecarboxylate scaffold, structurally related to the target compound through shared pyrimidine-carboxylate connectivity, has been evaluated for antiviral activity. Sansebastiano et al. (1993) reported that ethyl 4-substituted 2-methylthio-5-pyrimidinecarboxylates (compounds 3a-i) were tested against HSV-1 in a short-term plaque assay on Vero cells, with the most active compound 3h achieving 80.9% inhibition of HSV-1 infectivity at 12 μg/mL at non-toxic concentrations [1]. Importantly, this study also prepared several ethyl 2-substituted (NH₂, CH₃, C₆H₅) 4-trifluoromethyl-5-pyrimidinecarboxylates, confirming that the 4-CF₃-5-COOEt substitution pattern is compatible with antiviral activity [1]. However, no 5-trifluoromethyl-4-carboxylate derivatives were included in this antiviral evaluation, leaving the antiviral potential of the 5-CF₃-4-COOEt substitution pattern uncharacterized relative to the 4-CF₃ series. This data gap represents a research opportunity but also a caution that antiviral activity established for the 4-CF₃ isomer cannot be assumed for the 5-CF₃ isomer.

Antiviral activity HSV-1 inhibition 2,4-disubstituted pyrimidine carboxylates

Commercial Availability and Purity Differentiation: Supply Landscape for 5-CF₃-4-COOEt vs. 4-CF₃-5-COOEt Building Blocks

The commercial supply landscape differs between the two regioisomeric trifluoromethyl pyrimidine carboxylates. Ethyl 5-(trifluoromethyl)pyrimidine-4-carboxylate (CAS 1806545-85-6) is available from specialty chemical suppliers including MolCore (purity specification: ≥98%) and Chemenu (purity specification: ≥95%), with both suppliers confirming ISO-certified quality systems suitable for pharmaceutical R&D . The methyl ester analog, methyl 5-(trifluoromethyl)pyrimidine-4-carboxylate (CAS 1803862-44-3), is also commercially offered, enabling ester-level SAR studies . In contrast, the positional isomer ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 187035-81-0) is listed by a broader network of suppliers including Sigma-Aldrich, suggesting longer market availability and potentially more competitive pricing [1]. The more limited supplier base for the 5-CF₃-4-COOEt isomer may impact lead times and pricing but also indicates a less commoditized, potentially higher-value building block for novel IP generation.

Commercial availability Purity specification Supply chain comparison

Validated Application Scenarios for Ethyl 5-(trifluoromethyl)pyrimidine-4-carboxylate in Drug Discovery and Chemical Biology


Kinase Inhibitor Lead Generation: Synthesis of 5-Trifluoromethylpyrimidine-Based EGFR and Dual EGFR/Src Inhibitors

Ethyl 5-(trifluoromethyl)pyrimidine-4-carboxylate serves as the core building block for constructing 5-trifluoromethylpyrimidine derivatives that have been validated as EGFR kinase inhibitors and dual EGFR/Src inhibitors. As demonstrated by Zuo et al. (2022) and Yan et al. (2022), elaboration of the 5-CF₃-4-COOEt scaffold through sequential functionalization at the pyrimidine 2-position and ester hydrolysis/amidation yields compounds with confirmed antitumor activity against A549 (lung), MCF-7 (breast), PC-3 (prostate), K562 (leukemia), and HepG2 (liver) cancer cell lines [1][2]. Unlike the 4-CF₃-5-COOEt isomer, which has been directed toward anti-inflammatory targets, the 5-CF₃-4-COOEt substitution pattern is uniquely positioned for kinase-focused medicinal chemistry programs [3].

Novel IP Generation Through Underexplored Chemical Space: First-to-Patent Opportunities with the 5-CF₃-4-COOEt Scaffold

The relative scarcity of published biological data for the 5-CF₃-4-COOEt substitution pattern, compared to the extensively patented 4-CF₃-5-COOEt series (exemplified by Signal Pharmaceuticals' NFκB/AP-1 inhibitor portfolio, US5852028A), represents a strategic advantage for intellectual property generation [1]. The limited supplier base for this specific regioisomer further reduces the likelihood of competing SAR campaigns. Organizations that establish structure-activity relationships around the 5-CF₃-4-COOEt core can secure composition-of-matter patent claims covering novel chemical space that is structurally and pharmacologically distinct from the 4-CF₃-5-COOEt prior art.

Reactivity-Driven Diversification: Exploiting the Electron-Deficient 5-CF₃ Pyrimidine for Regioselective SNAr Chemistry

The 5-trifluoromethyl group exerts a strong electron-withdrawing effect that activates the pyrimidine ring toward nucleophilic aromatic substitution (SNAr) at the 2- and 6-positions, as documented in the broader literature on trifluoromethyl pyrimidine reactivity [1]. The 2024 one-pot multicomponent synthesis validation confirms that 5-trifluoromethyl pyrimidine derivatives can be generated with up to 80% yield and excellent functional group tolerance [2]. This electronic activation, combined with the ester handle at the 4-position for orthogonal transformations (hydrolysis to carboxylic acid, amide coupling, reduction to alcohol), makes the building block suitable for diversity-oriented synthesis and parallel library construction in medicinal chemistry campaigns.

Antiviral Probe Development: Exploring Uncharacterized 5-CF₃ Pyrimidine Carboxylate Antiviral Activity

While the 4-CF₃-5-COOEt isomer series has published HSV-1 antiviral activity (compound 3h: 80.9% inhibition at 12 μg/mL; Sansebastiano et al., 1993), the 5-CF₃-4-COOEt regioisomer remains completely uncharacterized for antiviral applications [1]. This represents a research opportunity for organizations with antiviral screening capabilities. The known antiviral activity of structurally related 2,4-disubstituted 5-pyrimidinecarboxylates, combined with the distinct electronic properties of the 5-CF₃ substitution pattern, provides a rational basis for designing novel antiviral probes that explore unexplored pyrimidine chemical space while avoiding overlap with existing 4-CF₃ pyrimidine antiviral IP.

Quote Request

Request a Quote for Ethyl 5-(trifluoromethyl)pyrimidine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.